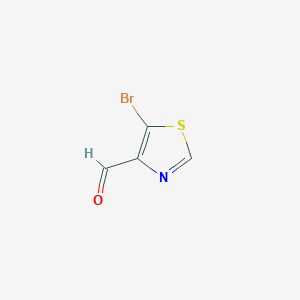![molecular formula C9H14N2O B6227591 (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol CAS No. 1604325-14-5](/img/no-structure.png)
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol, also known as (2R)-2-{[(pyridin-4-yl)methyl]amino}propan-1-ol, is an organic compound that has been studied for its potential medicinal properties. It is a chiral, bicyclic secondary amine that is found in various plants and animals, and is a component of many pharmaceuticals. It has been studied for its possible applications in the treatment of various diseases, including cancer, and its potential as an anti-inflammatory agent.
科学的研究の応用
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol has been studied for its potential medicinal applications. It has been studied for its potential as an anti-inflammatory agent, and has been shown to have anti-tumor properties in some studies. In addition, it has been studied for its potential to inhibit the growth of certain types of bacteria, and for its potential to reduce the toxicity of certain drugs. It has also been studied for its potential to reduce the risk of cardiovascular disease.
作用機序
The exact mechanism of action of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol is not yet fully understood. However, it is believed to act by binding to certain proteins and enzymes in the body, and by altering their activity. For example, it has been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins. In addition, it has been shown to inhibit the activity of certain transcription factors, which are proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the synthesis of inflammatory mediators, such as prostaglandins. In addition, it has been shown to reduce the activity of certain transcription factors, which are proteins involved in the regulation of gene expression. It has also been shown to reduce the activity of certain proteins involved in the regulation of cell growth and differentiation.
実験室実験の利点と制限
One of the advantages of using (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol in lab experiments is that it is a relatively stable compound, and can be stored at room temperature for extended periods of time. In addition, it is relatively non-toxic, and can be used in a variety of laboratory settings. However, it is important to note that this compound can interact with other chemicals, and care should be taken to avoid contamination of the sample.
将来の方向性
Given the potential medicinal applications of (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol, there are many possible future directions for research. One potential direction is to further explore its potential as an anti-inflammatory agent and its potential to inhibit the growth of certain types of bacteria. In addition, further research could be conducted into its potential to reduce the toxicity of certain drugs, and its potential to reduce the risk of cardiovascular disease. Finally, further research could be conducted into its potential to be used as a therapeutic agent for the treatment of various diseases, such as cancer.
合成法
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol can be synthesized in a variety of ways, including through the reaction of a pyridine derivative with an amine. The reaction is typically carried out in the presence of a base, such as pyridine, to promote the formation of the desired product. The reaction can be carried out either in solution or in the gas phase, depending on the desired reaction conditions. In addition, the reaction can be catalyzed by various metal catalysts, such as palladium, to increase the efficiency of the reaction.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol involves the conversion of pyridine to the corresponding aldehyde, followed by reductive amination with propan-2-olamine to yield the final product.", "Starting Materials": [ "Pyridine", "Sodium borohydride", "Propan-2-olamine", "Hydrochloric acid", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Pyridine is first oxidized to pyridine-4-carboxaldehyde using a suitable oxidizing agent such as potassium permanganate or chromium trioxide in the presence of sulfuric acid.", "The resulting aldehyde is then reacted with propan-2-olamine in the presence of hydrochloric acid to form the corresponding imine.", "The imine is reduced to the amine using sodium borohydride as the reducing agent.", "The final product is obtained by treating the amine with sodium hydroxide in ethanol to yield (2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol." ] } | |
CAS番号 |
1604325-14-5 |
製品名 |
(2R)-1-{[(pyridin-4-yl)methyl]amino}propan-2-ol |
分子式 |
C9H14N2O |
分子量 |
166.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{2H,3H-thieno[3,4-b][1,4]dioxin-2-yl}methanamine](/img/structure/B6227583.png)
